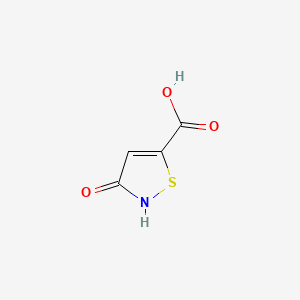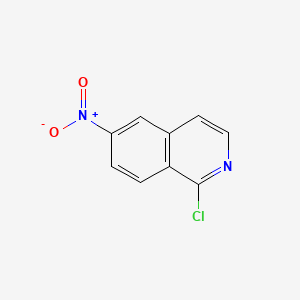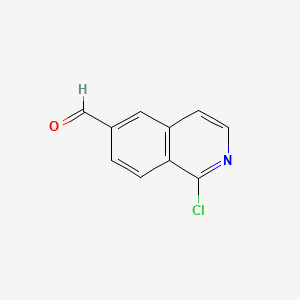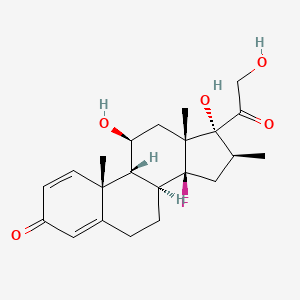![molecular formula C12H26O3Si4 B571724 Dimethylsilyloxy-[dimethylsilyloxy(methyl)silyl]oxy-methyl-phenylsilane CAS No. 115487-49-5](/img/structure/B571724.png)
Dimethylsilyloxy-[dimethylsilyloxy(methyl)silyl]oxy-methyl-phenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylsilyloxy-[dimethylsilyloxy(methyl)silyl]oxy-methyl-phenylsilane, also known by its IUPAC name 2,4,6,8-tetramethyl-4-phenyl-3,5,7-trioxa-2,4,6,8-tetrasilanonane, is a versatile compound used in scientific research. It has a molecular formula of C12H26O3Si4 and a molecular weight of 330.68 . This compound is often used as a catalyst, allowing for efficient synthesis of complex organic molecules.
Molecular Structure Analysis
The molecular structure of Dimethylsilyloxy-[dimethylsilyloxy(methyl)silyl]oxy-methyl-phenylsilane is quite complex. It contains a total of 122 bonds, including 58 non-H bonds, 24 multiple bonds, 20 rotatable bonds, 24 aromatic bonds, and 4 six-membered rings .Wissenschaftliche Forschungsanwendungen
Synthesis of Functional Polysiloxanes
This compound can be used in the synthesis of functional polysiloxanes . Functional polysiloxanes are synthesized from their corresponding functional dialkoxysilane monomers. This two-step method is a novel and efficient way of synthesizing functional polysiloxanes .
Fluorescence Properties
Functional polysiloxanes show obvious fluorescence properties, which are assumed to be generated from unconventional chromophores . This property can be utilized in various fields such as bioimaging, sensing, and optoelectronics.
Hydrophilic Modification of Polymers
The compound can be used for hydrophilic modification of polymers . For example, it has been successfully used for hydrophilic modification of a poly (styrene-b-butadiene-b-styrene) triblock copolymer .
Biomedical Applications
The hydrophilic nature of the modified polymers may be useful in biomedical fields . For instance, it can be used in the development of medical devices, implants, and drug delivery systems.
Production of Silicone Elastomers
The compound can be used in the synthesis of silicone elastomers . These elastomers have a wide range of applications, including seals, gaskets, and insulation in various industries.
Eigenschaften
IUPAC Name |
dimethylsilyloxy-[dimethylsilyloxy(methyl)silyl]oxy-methyl-phenylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O3Si4/c1-16(2)13-18(5)15-19(6,14-17(3)4)12-10-8-7-9-11-12/h7-11,16-18H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCJBMVNEKKXHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C)O[SiH](C)O[Si](C)(C1=CC=CC=C1)O[SiH](C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O3Si4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethylsilyloxy-[dimethylsilyloxy(methyl)silyl]oxy-methyl-phenylsilane | |
CAS RN |
115487-49-5 |
Source


|
| Record name | Siloxanes and Silicones, Me hydrogen, Me Ph, (dimethylsilyl)oxy-terminated | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (Methylhydrosiloxane) - phenylmethylsiloxane copolymer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


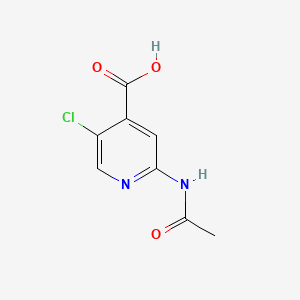

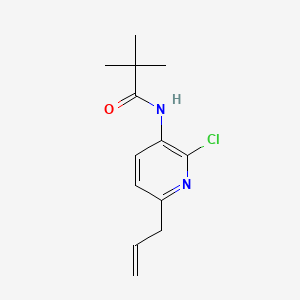
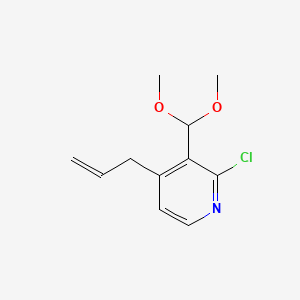
![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol oxalate](/img/structure/B571649.png)
![Benzo[d]thiazole-7-carboxylic acid](/img/structure/B571653.png)
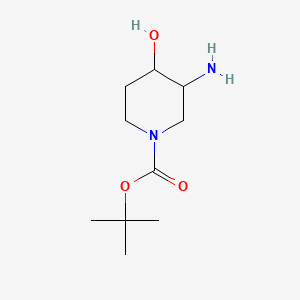
![4-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]piperidine hydrochloride](/img/structure/B571655.png)
